Product packaging for 3'-Azido-2',3'-dideoxy-5-aminouridine(Cat. No.:CAS No. 111495-87-5)

3'-Azido-2',3'-dideoxy-5-aminouridine

Cat. No.: B12788661
CAS No.: 111495-87-5
M. Wt: 268.23 g/mol
InChI Key: GBKMCUTZIIKOCB-RRKCRQDMSA-N
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Description

Context of Nucleoside Analogs in Chemical Biology and Medicinal Chemistry

Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. These analogs typically feature modifications to the nucleobase (the purine (B94841) or pyrimidine (B1678525) ring), the sugar moiety (ribose or deoxyribose), or both. By virtue of their structural similarity to endogenous nucleosides, these molecules can interact with and be metabolized by cellular enzymes involved in nucleic acid synthesis.

This mimicry is the basis of their therapeutic utility. Once inside a cell, nucleoside analogs can be phosphorylated to their active triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA or RNA polymerases. Incorporation of a modified nucleoside analog into a growing nucleic acid chain often leads to chain termination, as the analog may lack the 3'-hydroxyl group necessary for the addition of the next nucleotide. This disruption of nucleic acid replication is a key mechanism behind the antiviral and anticancer properties of many nucleoside analog drugs. nih.gov

The field of chemical biology utilizes nucleoside analogs as powerful tools to probe the intricate mechanisms of cellular processes. By introducing specific modifications, researchers can dissect the structure-function relationships of enzymes involved in nucleic acid metabolism and gain insights into the molecular basis of various diseases.

Overview of 3'-Azido-2',3'-dideoxy Nucleoside Analogs in Biomedical Research

The introduction of an azido (B1232118) group at the 3'-position of the sugar ring is a hallmark of a particularly important class of nucleoside analogs. The 3'-azido group serves as a bioisostere of the 3'-hydroxyl group, meaning it has a similar size and electronic properties. However, upon incorporation into a DNA chain, the 3'-azido group cannot form the phosphodiester bond required for chain elongation, leading to potent chain termination.

The most famous example of a 3'-azido-2',3'-dideoxy nucleoside is Zidovudine (B1683550) (AZT), or 3'-azido-3'-deoxythymidine, the first drug approved for the treatment of HIV infection. The success of AZT spurred extensive research into other 3'-azido-2',3'-dideoxy nucleosides, with modifications to both the purine and pyrimidine bases. nih.gov These investigations have aimed to improve antiviral potency, expand the spectrum of activity, and overcome the development of drug resistance. For instance, research has shown that the nature of the nucleobase can significantly influence the resistance profile of 3'-azido nucleoside analogs against HIV. nih.gov

Significance of Pyrimidine Nucleoside Analogs in Research

Pyrimidine nucleoside analogs, which are derivatives of uracil (B121893), cytosine, and thymine, constitute a major class of therapeutic agents. Modifications to the pyrimidine base, particularly at the C-5 position, have been a fruitful area of research. The introduction of various substituents at this position can profoundly impact the biological activity of the nucleoside analog. For example, the synthesis and evaluation of 5-substituted 3'-azido- and 3'-amino derivatives of 2'-deoxyuridine (B118206) have been explored for their potential as antineoplastic agents. nih.gov

Research has demonstrated that various 3'-azido analogues of pyrimidine deoxyribonucleosides exhibit significant antiviral activity against retroviruses, including the virus that causes AIDS. nih.gov The structure-activity relationships of these compounds are a key area of investigation, with the goal of designing more potent and selective antiviral agents. nih.gov The synthesis of 5-(azidomethyl)-2'-deoxyuridine and its subsequent reduction to 5-(aminomethyl)-2'-deoxyuridine have been reported, with these compounds showing inhibitory activity against the growth of certain cancer cells and herpes simplex virus. nih.gov

Detailed Research Findings on Related Analogs

Table 1: Antineoplastic Activity of 5-Substituted 3'-Amino- and 3'-Azido-2'-deoxyuridine Analogs

Compound5-Substituent3'-SubstituentCell LineED₅₀ (µM)Reference
3'-Amino-2',3'-dideoxy-5-fluorouridineFluoroAminoL121015 nih.gov
3'-Amino-2',3'-dideoxy-5-fluorouridineFluoroAminoSarcoma 1801 nih.gov
3'-Azido-2',3'-dideoxy-5-fluorouridine (B8681012)FluoroAzidoL1210>100 nih.gov
3'-Azido-2',3'-dideoxy-5-fluorouridineFluoroAzidoSarcoma 180>100 nih.gov

ED₅₀: The concentration of the drug that inhibits cell growth by 50%.

Table 2: Antiviral Activity of 3'-Azido Pyrimidine Nucleoside Analogs Against Retroviruses

CompoundVirusED₅₀ (µM)Reference
3'-Azido-3'-deoxythymidine (AZT)Moloney-murine leukemia virus0.02 nih.gov
3'-Azido-2',3'-dideoxy-5-bromouridine (B33572)Moloney-murine leukemia virus1.5 nih.gov
3'-Azido-2',3'-dideoxy-5-iodouridine (B1199611)Moloney-murine leukemia virus3.0 nih.gov
3'-Azido-3'-deoxythymidine (AZT)HTLV-III/LAV/AAV ("AIDS" virus)0.23 nih.gov
3'-Azido-2',3'-dideoxy-5-bromouridineHTLV-III/LAV/AAV ("AIDS" virus)2.3 nih.gov

ED₅₀: The concentration of the drug that inhibits viral replication by 50%.

The data presented in these tables highlight that the nature of the substituent at both the C-5 and C-3' positions of the pyrimidine nucleoside scaffold plays a critical role in determining the biological activity. For instance, in the case of antineoplastic activity, the 3'-amino derivatives were found to be more potent than their 3'-azido counterparts. nih.gov In the context of antiviral activity, even small changes to the 5-substituent, such as from a methyl group (in thymidine) to a halogen, can significantly alter the inhibitory potency. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N6O4 B12788661 3'-Azido-2',3'-dideoxy-5-aminouridine CAS No. 111495-87-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111495-87-5

Molecular Formula

C9H12N6O4

Molecular Weight

268.23 g/mol

IUPAC Name

5-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N6O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3,10H2,(H,12,17,18)/t5-,6+,7+/m0/s1

InChI Key

GBKMCUTZIIKOCB-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 3 Azido 2 ,3 Dideoxy 5 Aminouridine and Congeneric Analogs

General Synthetic Routes for 3'-Azido-2',3'-dideoxy Nucleosides

The core challenge in synthesizing 3'-azido-2',3'-dideoxy nucleosides lies in the precise construction of the modified sugar unit and its stereoselective attachment to the nucleobase. Several general approaches have been established to achieve this.

The introduction of the azide (B81097) group at the 3'-position is a critical step that imparts significant biological properties to the nucleoside analog. A prevalent method for this transformation is the nucleophilic substitution (SN2) reaction. masterorganicchemistry.com This typically involves the activation of the 3'-hydroxyl group of a suitable precursor, such as a 2'-deoxyribonucleoside, to create a good leaving group. Common activating agents include mesyl chloride, tosyl chloride, or triflic anhydride. The subsequent reaction with an azide salt, like sodium azide (NaN3) or lithium azide (LiN3), in a polar aprotic solvent such as dimethylformamide (DMF), leads to the inversion of configuration at the 3'-carbon and the introduction of the azide functionality. sciencesnail.com

For instance, starting from thymidine (B127349), the 3'-hydroxyl group can be selectively activated after protecting the 5'-hydroxyl group. The activated intermediate then undergoes SN2 displacement with an azide nucleophile to yield 3'-azido-3'-deoxythymidine (AZT), a well-known antiviral agent. sciencesnail.com This fundamental strategy is adaptable for the synthesis of other 3'-azido nucleosides. nih.gov

An elegant and stereocontrolled method for introducing the 3'-azido group involves the use of anhydro nucleoside intermediates. sciencesnail.com This strategy often starts from a readily available ribonucleoside. A common approach is the formation of a 2,3'-anhydro nucleoside, which contains a strained three-membered ring. This intermediate can be generated from a precursor with a good leaving group at the 3'-position and a nucleophilic group at the 2-position of the base (for pyrimidines).

The key step is the regioselective opening of the anhydro ring by an azide nucleophile. sciencesnail.com The attack of the azide ion typically occurs at the 3'-position, leading to the desired 3'-azido-2',3'-dideoxyribo-configured product with concomitant inversion of stereochemistry. This method offers excellent control over the stereochemistry at the 3'-center. Several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine and related compounds have been synthesized using this approach to explore their antiviral activities. nih.gov The Mitsunobu reaction is a powerful tool for creating the anhydro linkage, activating the 3'-hydroxyl group to be displaced intramolecularly by the C2-oxygen of the pyrimidine (B1678525) base. sciencesnail.com

The synthesis of the 2',3'-dideoxyribose moiety itself, or its precursors, is a fundamental aspect of producing these nucleoside analogs. Stereoselective synthesis is paramount to ensure the correct configuration, which is crucial for biological activity. One approach involves starting from a chiral pool of readily available sugars, such as D-arabinose or D-xylose, and performing a series of chemical transformations to introduce the desired functionalities and remove the hydroxyl groups at the 2' and 3' positions.

Another strategy is the stereoselective N-glycosylation, where a pre-synthesized modified sugar is coupled with the nucleobase. nih.gov For example, a 2,3-dideoxyribose derivative can be prepared from a suitable starting material like glutamic acid. researchgate.net The coupling of such a sugar with a silylated pyrimidine base in the presence of a Lewis acid can yield the desired nucleoside. The choice of Lewis acid and reaction conditions can influence the ratio of α and β anomers. researchgate.netrsc.org More modern approaches utilize thioglycoside donors for the N-2-deoxyribosylation of modified nucleobases, which can provide high yields and good β-selectivity. nih.gov

Synthesis of 5-Substituted 3'-Azido-2',3'-dideoxyuridine (B1200160) Derivatives

To obtain 3'-Azido-2',3'-dideoxy-5-aminouridine, the amino group must be introduced at the 5-position of the uracil (B121893) ring. The synthesis of 5-substituted pyrimidine nucleosides is well-established. nih.govacs.org For the introduction of an amino group, a common strategy involves the reduction of a 5-nitro or 5-azido precursor. The 5-nitro group can be introduced via nitration of the parent nucleoside. Subsequent reduction, for example, through catalytic hydrogenation, can then yield the 5-amino derivative.

Alternatively, direct halogenation at the 5-position, for instance with N-bromosuccinimide or N-iodosuccinimide, can provide a handle for further functionalization. The resulting 5-halo-nucleoside can then undergo nucleophilic substitution with an appropriate nitrogen-containing nucleophile, or be converted to the 5-amino compound through various organometallic coupling and subsequent reduction sequences. For example, various 5-substituted 3'-azido- and 3'-amino derivatives of 2'-deoxyuridine (B118206) have been synthesized and evaluated for their biological activity. nih.gov

Preparation of Phosphorylated and Phosphoramidate (B1195095) Analogs

To exert their biological effect, nucleoside analogs often need to be phosphorylated to their corresponding mono-, di-, or triphosphate forms within the cell. sciencesnail.com The chemical synthesis of these phosphorylated derivatives is crucial for in vitro studies and for the development of prodrugs.

The direct phosphorylation of the 5'-hydroxyl group of 3'-azido-2',3'-dideoxyuridine can be achieved using various phosphorylating agents. A common method involves the use of phosphorus oxychloride (POCl3) or other activated phosphate (B84403) esters. For instance, 3'-Azido-2',3'-dideoxyuridine-5'-monophosphate has been synthesized by reacting the parent nucleoside with 2-cyanoethylphosphate in the presence of dicyclohexylcarbodiimide (B1669883) (DCC). prepchem.com

Phosphoramidate prodrugs are designed to bypass the initial, often inefficient, intracellular phosphorylation step. These analogs mask the phosphate group with an amino acid ester and an aryl group, facilitating cell membrane permeability and subsequent intracellular cleavage to release the monophosphate. The synthesis of phosphoramidates typically involves the reaction of the nucleoside with a phosphoramidochloridate reagent. researchgate.net Novel phosphoramidate derivatives of AZT have been prepared using phosphorochloridite chemistry. researchgate.net

Chemoenzymatic Synthesis of Modified Nucleotides for Research Applications

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic transformations, offering a powerful strategy for the synthesis of modified nucleosides. tandfonline.comnih.gov Enzymes such as nucleoside phosphorylases and kinases can be employed to catalyze specific steps in the synthetic sequence with high stereo- and regioselectivity, often under mild reaction conditions. magnusconferences.comtandfonline.com

For example, nucleoside phosphorylases can catalyze the reversible phosphorolysis of a nucleoside, allowing for the "base-swapping" to introduce a modified nucleobase onto a pre-existing sugar phosphate. tandfonline.com Kinases are instrumental in the selective phosphorylation of nucleosides. While chemical phosphorylation can sometimes be challenging due to the need for protecting groups, enzymatic phosphorylation can proceed with high efficiency and selectivity. nih.gov The use of thermostable purine (B94841) and pyrimidine nucleoside phosphorylases has shown great promise in the synthesis of various nucleoside analogs. scispace.com These chemoenzymatic methods are particularly valuable for producing nucleoside analogues for research purposes, where high purity and specific modifications are required. tandfonline.comnih.gov

Structure Activity Relationship Sar Studies of 3 Azido 2 ,3 Dideoxy 5 Aminouridine and Analogs

Impact of 3'-Position Modifications (Azido vs. Amino) on Biological Potency

The substituent at the 3'-position of the dideoxyribose ring is a critical determinant of a nucleoside analog's biological activity, primarily because it dictates the mechanism of DNA chain termination. The 3'-azido (-N₃) group, a hallmark of potent antiretroviral agents like zidovudine (B1683550) (AZT), is paramount for high efficacy.

Research comparing various 3'-substitutions on pyrimidine (B1678525) deoxyribonucleosides has demonstrated the superiority of the azido (B1232118) group for anti-retroviral activity. In a study evaluating analogs against Moloney-murine leukemia virus (M-MuLV), the 3'-azido analogues of thymidine (B127349) and 2'-deoxy-5-bromouridine were found to be highly active. nih.gov While direct data for 3'-amino-2',3'-dideoxyuridine (B1195452) was part of a broader study, the general finding was that 3'-azido analogues were the most potent among the tested series, which also included 3'-amino derivatives. nih.gov The potent activity of 3'-azido compounds stems from their ability to be phosphorylated to the 5'-triphosphate, which then acts as a chain terminator during viral DNA synthesis. nih.gov

The replacement of the 3'-azido group with a 3'-amino (-NH₂) group generally leads to a significant reduction in antiviral potency. This is because the 3'-amino group, while still preventing the formation of a phosphodiester bond and thus terminating the DNA chain, alters the electronic and steric properties at this crucial position, which can affect the efficiency of its incorporation by viral polymerases.

Furthermore, comparison with other substituents like the 3'-fluoro (-F) group reveals interesting trends. While both 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddUrd) and 3'-fluoro-2',3'-dideoxyuridine (FddUrd) are active against HIV, their potencies can differ, highlighting the subtle electronic and conformational effects of the 3'-substituent. nih.gov For instance, against HIV replication in MT4 lymphocytes, FddUrd was found to be more potent than AzddUrd. nih.gov However, the azido group often provides a better selectivity index, as seen with azidothymidine (AZT), indicating a wider therapeutic window. nih.gov

Compound/Analog3'-Substituent5'-SubstituentTarget VirusActivity (ED₅₀ in µM)
3'-Azido-2',3'-dideoxythymidine (AZT/AzddThd)-N₃-CH₃HIV0.004 nih.gov
3'-Azido-2',3'-dideoxyuridine (AzddUrd)-N₃-HHIV0.36 nih.gov
3'-Fluoro-2',3'-dideoxythymidine (FddThd)-F-CH₃HIV0.001 nih.gov
3'-Fluoro-2',3'-dideoxyuridine (FddUrd)-F-HHIV0.04 nih.gov
3'-Azido-2'-deoxy-5-bromouridine-N₃-BrHTLV-III/LAV2.3 nih.gov
3'-Azido-2'-deoxy-5-iodouridine-N₃-IM-MuLV3.0 nih.gov

Influence of 5-Position Substitutions on Antiviral and Anticancer Activity

The 5-position of the uracil (B121893) base provides a valuable site for modification to modulate the biological activity and selectivity of 3'-azido-2',3'-dideoxynucleosides. The size, electronics, and hydrophobicity of the substituent at this position can influence interactions with key viral or cellular enzymes, such as viral reverse transcriptase and cellular kinases.

Studies have shown that small, hydrophobic, or halogenated substituents can enhance antiviral potency. For example, the 5-bromo and 5-iodo analogs of 3'-azido-2',3'-dideoxyuridine demonstrated significant activity against retroviruses. nih.govnih.gov Specifically, 3'-azido-2',3'-dideoxy-5-bromouridine (B33572) and 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611) were active against Rauscher-Murine leukemia virus (R-MuLV). nih.gov In contrast, introducing a larger alkyl group, such as an ethyl group at the 5-position, was found to be detrimental to antiviral activity. None of the 3'-substituted 2',3'-dideoxy-5-ethyluridine derivatives, including the 3'-azido and 3'-fluoro versions, exhibited a marked anti-retrovirus effect. nih.gov This suggests that steric bulk at the 5-position may hinder the binding of the nucleoside analog to the active site of target enzymes. The introduction of a 5-hydroxymethyl group on 3'-azido-2',3'-dideoxyuridine rendered the compound a very poor inhibitor of HIV replication, likely due to it being a poor substrate for cellular thymidine kinase. elsevierpure.com

In the context of anticancer activity, modifications at the 5-position of uracil are also critical. While 5-fluorouracil (B62378) is a well-known anticancer drug, studies on other 5-substituted uracils have shown promise. nih.gov For instance, certain N1,N3-disubstituted 5-iodouracil (B140508) analogs have demonstrated inhibitory activity against liver cancer (HepG2) cells. nih.gov Although specific data for 3'-azido-2',3'-dideoxy-5-aminouridine is limited in this context, the principle that 5-position modifications can confer anticancer properties is well-established in related series, suggesting a potential avenue for exploration. Aziridine-containing compounds, which act as DNA alkylating agents, have also shown anticancer activity, indicating another potential strategy for modifying nucleoside analogs. nih.gov

Parent Compound5'-SubstituentTarget Virus/Cell LineActivity (IC₅₀ or ED₅₀ in µM)
3'-Azido-2',3'-dideoxyuridine (AZU)-HHIV-1~5 nih.gov
3'-Azido-2',3'-dideoxy-5-bromouridine-BrR-MuLV0.23 nih.gov
3'-Azido-2',3'-dideoxy-5-iodouridine-IR-MuLV0.21 nih.gov
3'-Azido-2',3'-dideoxy-5-ethyluridine-CH₂CH₃HIV / MSVNo marked effect nih.gov
3'-Azido-2',3'-dideoxy-5-hydroxymethyluridine-CH₂OHHIV>200 elsevierpure.com

Conformational Requirements for Biological Activity

The three-dimensional shape, or conformation, of a nucleoside analog is a crucial factor for its biological activity. For an analog like this compound to be effective, it must be recognized and processed by cellular and viral enzymes, particularly kinases and polymerases. This recognition is highly dependent on the molecule adopting a specific conformation that mimics the natural nucleoside substrate.

The key conformational parameters for nucleosides are the sugar pucker (the conformation of the furanose ring) and the orientation of the base relative to the sugar (the glycosyl torsion angle). Quantum-mechanical studies and NMR analysis of the closely related antiviral drug AZT indicate that it shares remarkable conformational similarity with the natural nucleoside, thymidine. ias.ac.in AZT predominantly adopts an anti conformation around the glycosyl bond and its sugar ring exists in a dynamic equilibrium between C2'-endo and C3'-endo puckers. ias.ac.in This conformational mimicry is believed to be essential for its ability to act as a substrate for thymidine kinase, the first step in its activation pathway.

The importance of conformation is further highlighted by studies on conformationally restricted analogs. For instance, the synthesis of 2,5'-anhydro analogs, where the base is chemically tethered to the 5'-position of the sugar, locks the molecule into a specific conformation. nih.gov While 2,5'-anhydro-3'-azido-3'-deoxythymidine (B8748280) showed significant anti-HIV-1 activity, it was somewhat less active than the more flexible parent compound, AZT. nih.gov This suggests that while a specific conformation is necessary, some degree of flexibility might be optimal to allow for induced-fit binding within the active sites of different enzymes in the activation pathway. The sugar conformation is known to be critical for the efficiency of phosphorylation, and a non-preferred pucker can lead to a drastic reduction in the rate of this crucial activation step. researchgate.net

Structure-Based Determinants of Selectivity Towards Viral Targets

The therapeutic success of an antiviral nucleoside analog hinges on its ability to selectively inhibit viral replication without causing significant harm to the host organism. The structural features of 3'-azido-2',3'-dideoxyuridine analogs are key to this selectivity, which is achieved at several stages of their mechanism of action.

Differential Phosphorylation: The analog must be converted into its active 5'-triphosphate form by host cell kinases. The efficiency of this phosphorylation can vary greatly between different analogs and can be a source of selectivity. For example, 3'-azido-3'-deoxythymidine (AZT) is a good substrate for human thymidine kinase, whereas 3'-azido-2',3'-dideoxyuridine (AzddUrd) is a much poorer substrate, which partly explains the lower antiviral potency of AzddUrd. nih.gov The triphosphate of AzddUrd was not even detected in human bone marrow cells, which may contribute to its lower toxicity in these cells. sigmaaldrich.com

Preferential Binding to Viral Polymerase: The primary basis for selectivity lies in the higher affinity of the activated 5'-triphosphate analog for the viral reverse transcriptase (RT) compared to host cellular DNA polymerases. The 5'-triphosphate of AzddUrd was found to be a potent and highly selective inhibitor of HIV-1 and SIV reverse transcriptases. nih.gov It acts as a competitive inhibitor with respect to the natural substrate dTTP and is incorporated much more efficiently by the viral enzyme. nih.gov

DNA Chain Termination: Once incorporated, the 3'-azido group prevents the formation of the next 3',5'-phosphodiester bond, leading to the termination of the growing viral DNA chain. nih.gov Because the analog is preferentially incorporated by the viral RT, DNA synthesis is selectively halted in the virus-infected cell. The development of drug resistance through mutations in the viral RT, sometimes far from the active site, can cause long-range conformational changes that reduce the inhibitor's binding or facilitate its removal, further underscoring the importance of precise structural interactions for selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For nucleoside analogs like this compound, QSAR studies provide a predictive framework to design more potent and less toxic agents.

These studies translate the chemical structure into a set of numerical descriptors that quantify physicochemical properties like hydrophobicity, electronic effects, and steric parameters. A mathematical model is then developed to link these descriptors to the observed biological activity, such as the 50% effective dose (ED₅₀). aaai.org

For pyrimidine nucleosides with anti-HIV-1 activity, QSAR analyses have revealed specific structural requirements for optimal potency. nih.gov Key findings include:

C5-Position: Antiviral activity is strongly correlated with the hydrophobicity and steric properties (specifically the L and B3 parameters, which relate to the substituent's length and width) of the substituent at the C5 position of the pyrimidine ring. nih.gov

3'-Position: The activity is also related to the steric width (B4 parameter) of the substituent at the 3'-position of the sugar ring. nih.gov The models suggest that a smaller, flatter substituent at the 3'-position is favorable for activity. nih.gov

Other approaches utilize structure-activity maps based on topological descriptors, such as the number of non-hydrogen atoms and bonds (NAB), to visualize relationships between structure and activity/toxicity. aaai.org These maps can help identify which sites and types of chemical modifications are most likely to lead to improved compounds. aaai.org By quantifying the similarity between molecules, these methods can estimate the biological activity of novel, untested compounds, thereby streamlining the drug discovery process. aaai.orgnih.gov

Computational and Theoretical Approaches in 3 Azido 2 ,3 Dideoxy 5 Aminouridine Research

Molecular Docking and Dynamics Simulations of Compound-Enzyme Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 3'-Azido-2',3'-dideoxy-5-aminouridine, docking studies are instrumental in elucidating its binding mode within the active site of target enzymes, such as viral reverse transcriptases or cellular polymerases. These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern the recognition and binding affinity of the compound. For instance, the triphosphate form of related 3'-azido nucleosides has been shown to competitively inhibit HIV-1 reverse transcriptase. nih.govnih.gov Docking studies would aim to model the triphosphate derivative of this compound within the enzyme's active site to understand its inhibitory mechanism.

Following molecular docking, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of the compound-enzyme complex. MD simulations provide a dynamic view of the interactions, revealing the flexibility of the ligand and protein, and the stability of the binding pose over time. researchgate.net These simulations can identify conformational changes in the enzyme upon ligand binding and calculate the binding free energy, offering a more accurate prediction of binding affinity. For nucleoside analogs, MD simulations can validate the stability of the docked conformation and highlight key residues that are critical for the interaction, which is essential for understanding drug resistance mechanisms. rsc.org

In Silico Screening and Design of Novel Analogs

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is highly valuable in the quest for novel analogs of this compound with improved activity or selectivity. By creating a virtual library of derivatives with modifications at various positions (e.g., the 5-amino group or the sugar moiety), researchers can rapidly assess their potential binding to a target enzyme. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

The design of novel analogs is further guided by the insights gained from molecular docking and MD simulations. For example, if simulations reveal a specific region within the enzyme's binding pocket that is not occupied by this compound, new analogs can be designed to incorporate functional groups that can form favorable interactions with that region. This rational design approach has been successfully used to develop potent inhibitors for various enzymes. nih.gov The synthesis of various 3'-azido and 3'-amino pyrimidine (B1678525) deoxyribonucleoside analogs has been reported, with some compounds showing significant biological activity. nih.govnih.gov

Prediction of Molecular Interactions with Nucleic Acid Polymerases

A primary mechanism of action for many nucleoside analogs is the inhibition of nucleic acid polymerases. Computational methods are crucial for predicting how this compound, in its triphosphate form, interacts with these enzymes. The triphosphate derivative of 3'-azido-3'-deoxythymidine (AZT), a structurally related compound, is known to be a potent inhibitor of viral reverse transcriptases. nih.govnih.gov It acts as a chain terminator after being incorporated into the growing DNA strand. nih.gov

Computational models can predict the likelihood of incorporation of the triphosphate of this compound by a polymerase and the subsequent termination of chain elongation. These predictions are based on the structural fit of the analog within the enzyme's active site and its ability to form the necessary interactions for catalysis. Furthermore, these models can help to predict the selectivity of the compound for viral polymerases over human DNA polymerases, a critical factor for minimizing cytotoxicity. nih.govnih.gov The selective inhibition of viral reverse transcriptases over human DNA polymerases is a key desirable feature for antiviral nucleoside analogs. nih.gov

Ligand-Based and Structure-Based Computational Design Strategies

Both ligand-based and structure-based design strategies are integral to the computational-driven discovery of novel nucleoside analogs.

Ligand-based drug design is employed when the three-dimensional structure of the target enzyme is unknown. youtube.com This approach relies on the knowledge of a set of molecules that are known to interact with the target. Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example of ligand-based design. ijert.orgscispace.com By analyzing a series of related compounds and their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized analogs. mdpi.commdpi.com For this compound, a QSAR model could be built using a dataset of similar pyrimidine nucleosides to identify the key molecular descriptors that correlate with their biological activity.

Structure-based drug design (SBDD) , on the other hand, is utilized when the 3D structure of the target enzyme is available. digitellinc.com This approach involves the design of ligands that can fit into the binding site of the target protein both sterically and electronically. nih.govnih.gov The crystal structure of HIV-1 reverse transcriptase, for example, has been instrumental in the design of numerous inhibitors. mdpi.comfrontiersin.org For this compound, SBDD would involve using the crystal structure of a target polymerase to guide the design of new derivatives with enhanced binding affinity and specificity.

Advanced Research Directions and Emerging Applications of 3 Azido 2 ,3 Dideoxy 5 Aminouridine Chemistry

Design and Synthesis of Next-Generation 3'-Azido-2',3'-dideoxy Nucleoside Analogs

The design of next-generation nucleoside analogs, including derivatives of 3'-Azido-2',3'-dideoxy-5-aminouridine, is a highly strategic process aimed at enhancing bioactivity, improving metabolic stability, and overcoming drug resistance. The synthesis of these complex molecules requires precise control over stereochemistry. Many synthetic routes begin with chiral starting materials like natural sugars (a "chiron approach") to ensure the correct three-dimensional structure essential for biological activity. ucla.edu

A key synthetic strategy for creating a library of diverse analogs is the chemical transglycosylation reaction. This method allows for the efficient coupling of a pre-formed 3'-azido-2',3'-dideoxyribose sugar moiety with various modified nucleobases. nih.gov This approach was successfully used to synthesize a series of 3'-azido-2',3'-dideoxypurine nucleosides, demonstrating its utility in generating novel compounds for biological evaluation. nih.gov

Modifications are strategically introduced at several positions on the nucleoside scaffold to probe structure-activity relationships (SAR).

Nucleobase Modification : Altering the pyrimidine (B1678525) or purine (B94841) base can significantly impact the analog's interaction with target enzymes and its susceptibility to resistance mechanisms. nih.govnih.gov For instance, the introduction of a 5-amino group on the uridine (B1682114) base, creating the titular compound, is designed to explore new interactions within the enzyme's active site.

Sugar Moiety Modification : While the 3'-azido and 2',3'-dideoxy features are critical for chain termination, other modifications to the sugar ring can be explored to alter the compound's conformation and cellular uptake.

Prodrug Strategies : To enhance properties like cell permeability and plasma half-life, the 5'-hydroxyl group of the nucleoside can be esterified, creating prodrugs that are metabolized into the active form intracellularly. researchgate.net

The synthesis of these analogs often involves multiple steps, including the protection of reactive groups, the key azide (B81097) installation or glycosylation step, and final deprotection. ucla.eduresearchgate.net The development of more efficient, high-yield synthetic methods remains a priority to facilitate the rapid screening of new potential therapeutic agents. chembiobiochem.com

Investigation into Broad-Spectrum Antiviral Potential

The primary mechanism of action for 3'-azido-2',3'-dideoxy nucleosides is the inhibition of viral polymerases. After intracellular conversion to their active 5'-triphosphate form, these analogs are incorporated into the growing viral DNA or RNA chain. Since they lack the 3'-hydroxyl group necessary for forming the next phosphodiester bond, they act as chain terminators, halting viral replication. nih.gov

Research has demonstrated the potent antiviral activity of this class of compounds against a variety of retroviruses. nih.gov Analogs such as 3'-azido-3'-deoxythymidine (AZT) and its derivatives have shown significant activity against Human Immunodeficiency Virus (HIV) and Moloney-murine leukemia virus (M-MULV). nih.govacs.org Studies on various 3'-azido pyrimidine nucleosides revealed that modifications to the base, such as the introduction of halogens at the 5-position, can modulate antiviral potency. nih.govnih.gov

More recent investigations have expanded to other viral families. For example, certain fluorinated nucleoside analogs have demonstrated broad-spectrum activity against emerging flaviviruses, including Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.gov The ability of 3'-deoxy-3'-fluoroadenosine to inhibit multiple flaviviruses highlights the potential for nucleoside analogs to serve as broad-spectrum antiviral agents. nih.gov Furthermore, the foundational compound zidovudine (B1683550) (AZT) has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, suggesting that other 3'-azido nucleosides could also have activity against coronaviruses. mdpi.com

The antiviral efficacy of several 3'-azido-2',3'-dideoxy nucleoside analogs is summarized in the table below.

CompoundVirusCell LineActivity (EC50 in µM)Reference
3'-Azido-3'-deoxythymidine (AZT)HIV-1-0.23 nih.gov
3'-Azido-3'-deoxythymidine (AZT)M-MULVSC-10.02 nih.gov
3'-Azido-2',3'-dideoxy-5-bromouridine (B33572)HIV-1-2.3 nih.gov
3'-Azido-2',3'-dideoxy-5-iodouridine (B1199611)M-MULVSC-13.0 nih.gov
2,5'-Anhydro-3'-azido-3'-deoxythymidine (B8748280)HIV-1-0.56 nih.gov
3'-Azido-2',3'-dideoxyguanosine (B1384153) (AZG)HIV-1PBM0.48 nih.gov

Use as Chemical Probes for Biological Pathway Elucidation

The azide (N₃) group is a versatile chemical handle that is small, stable, and bioorthogonal, meaning it does not react with endogenous functional groups within a cell. nih.gov This makes azido-modified nucleosides like this compound excellent chemical probes for studying biological pathways. d-nb.info

The primary application leverages the power of "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively). nih.govmedchemexpress.com The general workflow is as follows:

The azido-nucleoside is introduced to cells, where it is phosphorylated to its triphosphate form.

Cellular or viral polymerases incorporate the azido-nucleoside triphosphate into newly synthesized DNA or RNA. nih.gov

The azide group, now embedded within the nucleic acid, serves as a tag.

Researchers can then introduce a second molecule containing an alkyne group, such as a fluorescent dye or a biotin (B1667282) affinity tag.

The "click" reaction covalently links the reporter molecule to the azido-tagged nucleic acid. d-nb.info

This methodology allows for the specific labeling, visualization, and isolation of nucleic acids synthesized during a specific time window, enabling the detailed study of processes such as DNA replication, transcription, and viral replication dynamics. nih.govd-nb.info For example, 3'-azido-2',3'-dideoxynucleoside triphosphates have been used to investigate the activity of telomerase, an enzyme that adds telomeric DNA repeats to chromosome ends and is a target in cancer research. nih.gov

Development of Novel Methodologies for Nucleic Acid Labeling and Modification

Building on their use as chemical probes, advanced methodologies are being developed for precise nucleic acid labeling using 3'-azido-2',3'-dideoxy nucleosides. A key advantage is the enzymatic incorporation of their triphosphate forms, which is often more efficient and site-specific than traditional chemical synthesis, especially for long RNA molecules. d-nb.inforesearchgate.net

The small size of the azide group makes 3'-azido-2',3'-dideoxynucleoside triphosphates (like AZddGTP and AZddCTP) well-tolerated substrates for a variety of enzymes. baseclick.eubaseclick.eu

T7 RNA Polymerase : Can incorporate these analogs during in vitro transcription to produce internally-labeled or end-labeled RNA. baseclick.eu

Poly(A) Polymerase : Can specifically add a single azido-terminator to the 3'-end of an mRNA molecule, a method that is sequence-independent and allows for the modular labeling of any mRNA. baseclick.eubaseclick.eu

Terminal Deoxynucleotidyl Transferase (TdT) : This enzyme can also incorporate these modified nucleotides, providing another tool for 3'-end labeling. baseclick.eubaseclick.eu

These enzymatic methods bypass a major hurdle in nucleic acid chemistry: the incompatibility of the azide group with the P(III) reagents used in standard solid-phase phosphoramidite (B1245037) synthesis. nih.gov Direct chemical synthesis of azido-modified oligonucleotides is challenging because the phosphoramidites can react with the azide in an undesirable Staudinger reaction. nih.gov By using enzymatic methods, researchers can readily produce azido-modified nucleic acids for subsequent functionalization via click chemistry, opening doors for applications in diagnostics, genetic analysis, and RNA therapeutics. nih.govd-nb.info

Strategies to Overcome Resistance Mechanisms in Preclinical Models

A significant challenge in antiviral therapy is the emergence of drug-resistant viral variants. For nucleoside reverse transcriptase inhibitors (NRTIs), including 3'-azido-2',3'-dideoxy analogs, two primary mechanisms of resistance have been identified in HIV-1 reverse transcriptase (RT). nih.govyoutube.com

Discrimination : The mutated RT enzyme becomes better at distinguishing between the natural nucleoside triphosphate and the analog inhibitor. It selectively binds the natural substrate, thus avoiding incorporation of the chain-terminating drug. nih.govyoutube.com

Excision (Pyrophosphorolysis) : The mutated RT develops an enhanced ability to remove the incorporated drug from the end of the DNA chain. This reaction, which is essentially the reverse of the polymerase reaction, uses ATP as a pyrophosphate donor to excise the chain-terminating monophosphate, allowing DNA synthesis to resume. nih.govnih.gov

Research has identified specific mutations in the RT enzyme responsible for these mechanisms. A key finding is that the nucleobase of the 3'-azido-2',3'-dideoxynucleoside is a major factor in determining which resistance mutations are selected. nih.gov For example, while 3'-azido-3'-deoxythymidine (AZT) resistance is often associated with excision-enhancing mutations (like T215Y and M41L), selection with 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC) leads to the V75I mutation, and selection with 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG) selects for a complex pattern including L74V and L214F. nih.gov

This knowledge informs several strategies to overcome resistance:

Rational Drug Design : Synthesizing novel analogs with different nucleobases (like this compound) or other modifications can exploit these differential resistance pathways. The goal is to create inhibitors that are not recognized by the common resistance mutations or that select for mutations that cripple the virus in other ways. nih.govnih.gov

Combination Therapy : Using multiple drugs with different resistance profiles is the cornerstone of modern antiviral therapy. An analog that is susceptible to excision may be paired with one that is affected by discrimination, making it much harder for the virus to develop resistance to both simultaneously.

Targeting Allosteric Sites : Research into long-range conformational changes within the RT enzyme suggests that mutations distant from the active site can confer resistance. nih.gov This opens the possibility of designing drugs that bind to allosteric sites to lock the enzyme in a susceptible conformation.

Mutation(s)Associated AnalogPrimary Resistance MechanismReference
M41L, D67N, K70R, T215Y/F, K219Q/EAZT (Thymidine)Enhanced Excision nih.gov
M184V3TC (Lamivudine)Discrimination nih.gov
L74V, F77L, L214F3'-Azido-ddG (Guanosine)Discrimination/Complex nih.gov
V75I3'-Azido-ddC (Cytidine)Discrimination/Complex nih.gov
Q151MMultiple NRTIsDiscrimination nih.gov

Q & A

Q. What statistical models address variability in antiviral IC50 values?

  • Mixed-effects modeling : Accounts for inter-lab variability in cytotoxicity assays (e.g., CC50 in MT-4 vs. PBMCs) .
  • Dose-response normalization : EC50 values are standardized using wild-type vs. drug-resistant HIV strains .

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